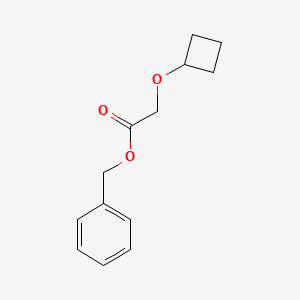
Benzyl 2-cyclobutoxyacetate
Vue d'ensemble
Description
Benzyl 2-cyclobutoxyacetate (BCA) is a synthetic compound that has been studied for its potential applications in scientific research. BCA is a cyclic ester and is commonly used in organic synthesis, due to its unique chemical properties. It is also used in biochemistry and physiology to study the effects of various compounds on biological systems.
Applications De Recherche Scientifique
1. Use in Synthesis of Alkylating Agents
Benzyl 2-cyclobutoxyacetate plays a role in the synthesis of alkylating agents. For instance, the 1,3-Dipolar cycloaddition involving benzyl azide leads to the creation of various alkylating agents. Such compounds have shown potential in inhibiting the growth of HeLa cells in vitro and increasing the lifespan of mice bearing tumors, indicating their potential in cancer research (De las Heras, Alonso, & Alonso, 1979).
2. Role in Synthesis of Benzimidazole Derivatives
Benzyl 2-cyclobutoxyacetate contributes to the synthesis of novel benzimidazole derivatives. These compounds have been studied for their pharmacological effects, including anticonvulsant properties. Two derivatives, in particular, showed significant potential in both in vivo anticonvulsant screening, outperforming standard drugs used in the studies (Shaharyar et al., 2016).
3. Synthesis of Genotoxic Impurities in Pharmaceuticals
The compound is also involved in the synthesis and quantification of genotoxic impurities in pharmaceuticals like Escitalopram Oxalate. This aspect is crucial for ensuring the safety and efficacy of pharmaceutical products (Katta et al., 2017).
4. Development of New Anticonvulsants
Another application is in the development of new anticonvulsant agents. Structurally novel anticonvulsants have been derived from compounds involving benzyl 2-cyclobutoxyacetate, showing potent anticonvulsant activity and safety in preclinical tests (Pevarello et al., 1998).
5. Environmental Impact Studies
Additionally, benzyl 2-cyclobutoxyacetate is relevant in environmental science, particularly in studying the degradation of pharmaceutical drugs in natural waters. This helps in understanding the environmental impact and fate of various compounds (Buser, Poiger, & Müller, 1998).
6. Chemical Education and Experimentation
It's also used in chemical education, particularly in experimental design and optimization. This application is significant for training future chemists in synthetic techniques and scientific methods (Bouzidi & Gozzi, 2008).
7. Use in Organic Synthesis and Pharmacology
Finally, benzyl 2-cyclobutoxyacetate is used in the synthesis of various organic compounds with potential pharmacological properties. This includes the synthesis of polyoxygenated compounds and their evaluation for cytotoxicity (Naumov et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 2-cyclobutyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(10-15-12-7-4-8-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYWMBMETZVYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-cyclobutoxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)
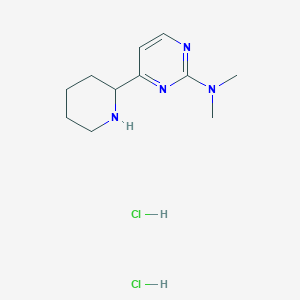
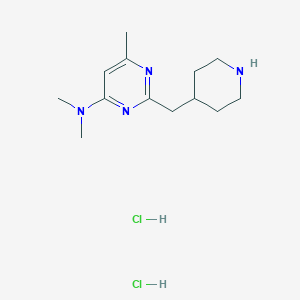
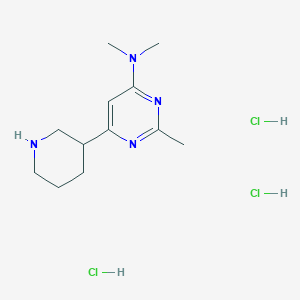

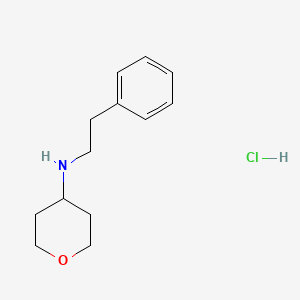
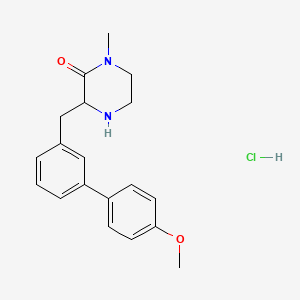
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)
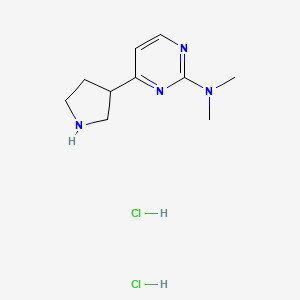
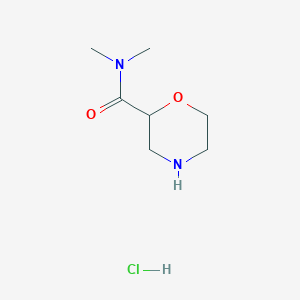
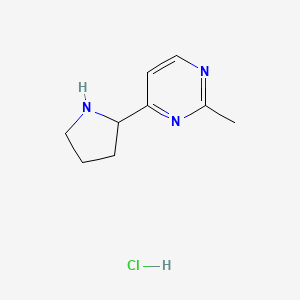
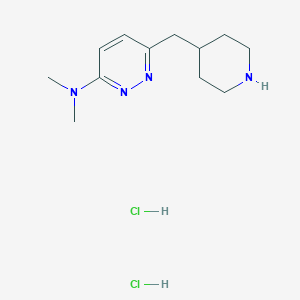
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)